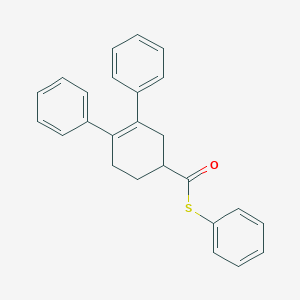
S-phenyl 3,4-diphenylcyclohex-3-ene-1-carbothioate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
S-phenyl 3,4-diphenylcyclohex-3-ene-1-carbothioate: is an organic compound characterized by a cyclohexene ring substituted with phenyl and diphenyl groups, and a carbothioate functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of S-phenyl 3,4-diphenylcyclohex-3-ene-1-carbothioate typically involves the reaction of cyclohexene derivatives with phenyl and diphenyl substituents. One common method is the Suzuki–Miyaura coupling reaction, which uses palladium catalysts to form carbon-carbon bonds between aryl halides and boronic acids . This reaction is known for its mild conditions and high efficiency.
Industrial Production Methods: Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions, utilizing automated reactors and continuous flow systems to ensure consistent quality and yield. The choice of solvents, catalysts, and reaction conditions is optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions: S-phenyl 3,4-diphenylcyclohex-3-ene-1-carbothioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the carbothioate group to a thiol or sulfide.
Substitution: Nucleophilic aromatic substitution reactions can occur at the phenyl rings, especially if electron-withdrawing groups are present.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Strong nucleophiles like sodium methoxide or potassium tert-butoxide are employed under basic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, S-phenyl 3,4-diphenylcyclohex-3-ene-1-carbothioate is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology: The compound’s potential biological activity is of interest in drug discovery and development. Researchers investigate its interactions with biological targets to identify new therapeutic agents.
Medicine: In medicine, derivatives of this compound are studied for their potential pharmacological properties, including anti-inflammatory and anticancer activities.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials with specific properties, such as high thermal stability and resistance to oxidation.
Mechanism of Action
The mechanism of action of S-phenyl 3,4-diphenylcyclohex-3-ene-1-carbothioate involves its interaction with molecular targets through its carbothioate group. This functional group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The phenyl and diphenyl groups may also contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
- S-butyl 3,4-diphenylcyclohex-3-ene-1-carbothioate
- S-methyl 3,4-diphenylcyclohex-3-ene-1-carbothioate
Comparison: Compared to its analogs, S-phenyl 3,4-diphenylcyclohex-3-ene-1-carbothioate exhibits unique properties due to the presence of the phenyl group. This group enhances the compound’s stability and reactivity, making it more suitable for specific applications in chemistry and industry .
Properties
CAS No. |
62544-19-8 |
|---|---|
Molecular Formula |
C25H22OS |
Molecular Weight |
370.5 g/mol |
IUPAC Name |
S-phenyl 3,4-diphenylcyclohex-3-ene-1-carbothioate |
InChI |
InChI=1S/C25H22OS/c26-25(27-22-14-8-3-9-15-22)21-16-17-23(19-10-4-1-5-11-19)24(18-21)20-12-6-2-7-13-20/h1-15,21H,16-18H2 |
InChI Key |
WPWZTMSGFPHVSF-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=C(CC1C(=O)SC2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















